molecular formula C17H21NO4 B12046757 6-Hydroxy Oxymorphone CAS No. 483981-19-7

6-Hydroxy Oxymorphone

Cat. No.: B12046757
CAS No.: 483981-19-7
M. Wt: 303.35 g/mol
InChI Key: AABLHGPVOULICI-ZOFKVTQNSA-N
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Description

6-Hydroxy Oxymorphone is a semi-synthetic opioid derived from oxymorphone. It is a potent μ-opioid receptor agonist, primarily used for its analgesic properties. This compound is structurally similar to oxymorphone but features a hydroxyl group at the 6th position, which can influence its pharmacological activity and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Oxymorphone typically involves the hydroxylation of oxymorphone. One common method includes the use of oxidizing agents to introduce the hydroxyl group at the 6th position. This process does not involve any known cytochrome P450 system enzyme .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Oxymorphone undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion to ketones.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy Oxymorphone is unique due to the presence of the hydroxyl group at the 6th position, which can influence its binding affinity to opioid receptors and its metabolic stability. This structural modification can result in different pharmacological effects compared to its parent compound, oxymorphone .

Properties

CAS No.

483981-19-7

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1

InChI Key

AABLHGPVOULICI-ZOFKVTQNSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

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